(R)-2-(Aminomethyl)pentanoic acid

説明

®-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.

特性

分子式 |

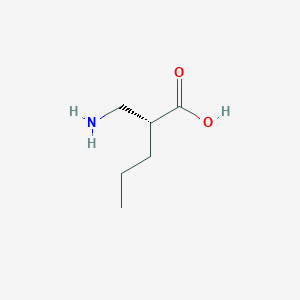

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC名 |

(2R)-2-(aminomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChIキー |

SPVZHUGRMDRKAC-RXMQYKEDSA-N |

異性体SMILES |

CCC[C@H](CN)C(=O)O |

正規SMILES |

CCCC(CN)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (R)-2-(アミノメチル)ペンタン酸の合成は、いくつかの方法で達成できます。 一般的なアプローチの1つは、ストレッカー合成であり、アルデヒドをアンモニアとシアン化水素と反応させてα-アミノニトリルを形成し、その後加水分解してアミノ酸を生成します 。別の方法には、特定の酵素が前駆体分子を(R)-2-(アミノメチル)ペンタン酸に変換する酵素プロセスを使用する方法があります。

工業的製造方法: (R)-2-(アミノメチル)ペンタン酸の工業的製造は、通常、コリネバクテリウム・グルタミカムなどの微生物を用いた発酵プロセスで行われます。これらの微生物は、アミノ酸を過剰に生産するように遺伝子操作されており、その後、様々な用途のために抽出され、精製されます。

化学反応の分析

反応の種類: (R)-2-(アミノメチル)ペンタン酸は、以下のようないくつかの種類の化学反応を起こします。

酸化: このアミノ酸は酸化されてケト酸を形成することができます。

還元: 還元反応は、アミノ基を他の官能基に変換することができます。

置換: アミノ基は、求核置換反応によって他の基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: ハロゲン化アルキルなどの試薬を置換反応に使用できます。

生成される主な生成物:

酸化: ケト酸。

還元: アミノアルコール。

置換: 様々な置換アミノ酸。

4. 科学研究への応用

(R)-2-(アミノメチル)ペンタン酸は、科学研究において幅広い用途があります。

化学: これは、ペプチドとタンパク質の合成のための構成ブロックとして使用されます。

生物学: このアミノ酸は、タンパク質の構造と機能を研究するために不可欠です。

医学: これは、筋肉の成長と修復をサポートするための栄養補助食品に使用されます。

科学的研究の応用

®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of peptides and proteins.

Biology: The amino acid is essential for studying protein structure and function.

Medicine: It is used in nutritional supplements to support muscle growth and repair.

Industry: It is used in the production of food additives and pharmaceuticals

作用機序

(R)-2-(アミノメチル)ペンタン酸の主要な作用機序は、タンパク質合成における役割に関係しています。これは、細胞の成長とタンパク質合成に不可欠なmTOR経路を活性化します。 このアミノ酸は、特定の受容体や酵素に結合し、mRNAをタンパク質に翻訳することを促進します .

類似の化合物:

L-イソロイシン: 類似の機能を持つ別の分岐鎖アミノ酸ですが、代謝経路が異なります。

L-バリン: また、筋肉代謝と組織修復に不可欠な分岐鎖アミノ酸です。

独自性: (R)-2-(アミノメチル)ペンタン酸は、mTOR経路を活性化するという特定の役割のためにユニークです。これは、他の分岐鎖アミノ酸ほど顕著には影響を受けません。 これは、筋肉タンパク質合成と代謝調節において特に重要です .

類似化合物との比較

L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.

L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.

Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .

生物活性

(R)-2-(Aminomethyl)pentanoic acid, also known as (R)-2-amino-2-methylpentanoic acid, is a chiral amino acid derivative that plays a significant role in various biological processes. This article provides an in-depth analysis of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : Approximately 131.17 g/mol

- Hydrochloride Form : Enhances solubility and stability for research and industrial applications.

The synthesis of this compound can be achieved through several methods, including asymmetric synthesis techniques that ensure high purity and yield necessary for biological studies .

Neurotransmitter Precursor

This compound acts as a precursor in the biosynthesis of neurotransmitters. Its structural similarity to other amino acids allows incorporation into proteins and peptides, influencing physiological processes such as mood and cognition . Studies have shown that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. It is believed to interact with various receptors in the central nervous system, influencing synaptic transmission and plasticity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it relevant in therapeutic contexts for conditions characterized by inflammation .

Case Studies

- Cognitive Function Enhancement : A study examined the effects of this compound on cognitive functions in animal models. Results indicated improved memory retention and learning capabilities associated with increased neurotransmitter activity .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, administration of this compound showed a reduction in neuroinflammation markers and improved behavioral outcomes, suggesting potential therapeutic applications .

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various receptors:

- Serotonin Receptors : Modulation of serotonin receptor activity was observed, which may influence mood disorders.

- Dopamine Receptors : The compound's interaction with dopamine receptors suggests a role in reward pathways and motivation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Notable Effects |

|---|---|---|---|

| (S)-Pregabalin | Similar chiral center | Analgesic, anxiolytic | Mood enhancement |

| (R)-2-Amino-5-fluoro-2-methylpentanoic acid | α-disubstituted amino acid | Potential brain tumor imaging | Increased brain availability |

The unique chiral configuration of this compound distinguishes it from other compounds, leading to specific binding interactions that result in distinct physiological effects not seen with non-chiral or differently substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。